5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-Bromo-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide is a small molecule compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its molecular formula C17H17BrN2O3 and a molecular weight of 377.238 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, including bromination, amidation, and cyclization reactions. One common synthetic route involves the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This brominated intermediate is then subjected to further reactions to introduce the furan and piperidinyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Bromo-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Studies: It can be used in studies to understand its interactions with biological targets and pathways.
Chemical Biology: The compound can serve as a tool to probe specific biochemical processes and mechanisms.
Industrial Applications: Its derivatives may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
- 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
5-Bromo-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-10-12(19-17(22)14-7-8-15(18)23-14)5-6-13(11)20-9-3-2-4-16(20)21/h5-8,10H,2-4,9H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQYWEJHNBRTSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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